Depropylamino Hydroxy Propafenone
Overview
Description
Preparation Methods
The synthesis of propafenone impurity D involves several steps, typically starting with the reaction of 2-hydroxyacetophenone with benzyl bromide to form 2-benzyl-2-hydroxyacetophenone. This intermediate is then reacted with epichlorohydrin to produce 1-[2-(2,3-epoxypropoxy)phenyl]-3-phenylpropan-1-one. Finally, the epoxide ring is opened using a suitable acid or base to yield propafenone impurity D .
Industrial production methods for propafenone impurity D are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Depropylamino Hydroxy Propafenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Depropylamino Hydroxy Propafenone is widely used in pharmaceutical research for:
Analytical Method Development: It serves as a reference standard for the development and validation of analytical methods to detect and quantify impurities in propafenone formulations.
Quality Control: It is used in quality control processes to ensure the purity and stability of propafenone products.
Pharmacokinetic Studies: It helps in studying the metabolism and pharmacokinetics of propafenone by providing insights into its degradation pathways.
Mechanism of Action
The mechanism of action of propafenone impurity D is not well-studied, as it is primarily used as a reference standard. it is structurally related to propafenone, which works by blocking sodium channels in cardiac cells, reducing excitability and conduction velocity. This action helps in managing arrhythmias by stabilizing the cardiac rhythm .
Comparison with Similar Compounds
Depropylamino Hydroxy Propafenone can be compared with other impurities and degradation products of propafenone, such as:
Propafenone impurity A: 1-[2-(2-Hydroxypropoxy)phenyl]-3-phenylpropan-1-one
Propafenone impurity B: 1-[2-(2-Methoxypropoxy)phenyl]-3-phenylpropan-1-one
Propafenone impurity C: 1-[2-(2-Chloropropoxy)phenyl]-3-phenylpropan-1-one
This compound is unique due to its specific structure, which includes a dihydroxypropoxy group. This structural feature may influence its chemical reactivity and interactions in analytical applications .
Properties
IUPAC Name |
1-[2-(2,3-dihydroxypropoxy)phenyl]-3-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,19-20H,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSTZDUMPGTWJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91401-73-9 | |
Record name | 1-(2-(2,3-Dihydroxypropoxy)phenyl)-3-phenylpropanone, (2RS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091401739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-(2,3-DIHYDROXYPROPOXY)PHENYL)-3-PHENYLPROPANONE, (2RS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0R1CCR973 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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